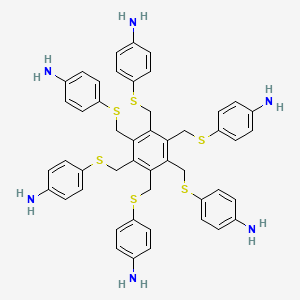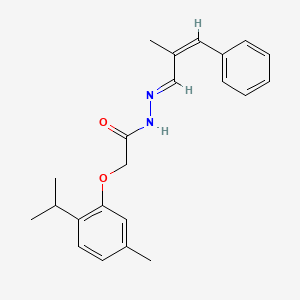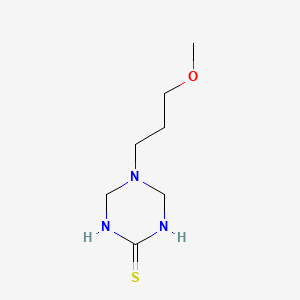![molecular formula C9H15N3O B11943385 [(2-Methylcyclohexen-1-yl)methylideneamino]urea CAS No. 102943-52-2](/img/structure/B11943385.png)
[(2-Methylcyclohexen-1-yl)methylideneamino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Methylcyclohexen-1-yl)methylideneamino]urea is a chemical compound with the molecular formula C9H16N2O It is known for its unique structure, which includes a cyclohexene ring substituted with a methyl group and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylcyclohexen-1-yl)methylideneamino]urea typically involves the reaction of 2-methylcyclohexanone with urea in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-Methylcyclohexanone and urea.
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.
Solvent: Ethanol or methanol.
Reaction Conditions: Moderate temperatures (50-70°C) and stirring for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Methylcyclohexen-1-yl)methylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted urea derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[(2-Methylcyclohexen-1-yl)methylideneamino]urea has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(2-Methylcyclohexen-1-yl)methylideneamino]urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
[(2-Methylcyclohexen-1-yl)methylideneamino]urea can be compared with other similar compounds, such as:
1-Methylcyclohexene: A simpler analog with a similar cyclohexene ring but lacking the urea moiety.
3-Methylcyclohexene: Another analog with a different position of the methyl group.
4-Methylcyclohexene: Similar to 1-Methylcyclohexene but with the methyl group in a different position.
Eigenschaften
CAS-Nummer |
102943-52-2 |
|---|---|
Molekularformel |
C9H15N3O |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
[(2-methylcyclohexen-1-yl)methylideneamino]urea |
InChI |
InChI=1S/C9H15N3O/c1-7-4-2-3-5-8(7)6-11-12-9(10)13/h6H,2-5H2,1H3,(H3,10,12,13) |
InChI-Schlüssel |
SNORNDIJWKDGOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCCC1)C=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine](/img/structure/B11943302.png)







![4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11943371.png)




![Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]](/img/structure/B11943397.png)
